1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S/c1-13-5-10-19(14(2)11-13)26-12-20(25)24-16(4)21(15(3)23-24)27-18-8-6-17(22)7-9-18/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMUFUHDBGJQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine, catalyzed by vitamin B1 . This reaction is characterized by its simplicity, metal-free catalysis, and high yields (78-92%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for maximum yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Research indicates that pyrazole derivatives exhibit a range of pharmacological activities:
- Anti-inflammatory Activity : Pyrazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. Studies suggest that derivatives similar to the target compound can reduce inflammation in various models .
- Antimicrobial Properties : The presence of the chlorophenyl and sulfanyl groups enhances the antimicrobial efficacy of pyrazole derivatives. These compounds have demonstrated activity against both bacterial and fungal strains .
- Anticancer Potential : Some studies have indicated that pyrazole derivatives can induce apoptosis in cancer cells. The specific compound may inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation .
- Neurological Effects : Research has suggested that certain pyrazole derivatives possess neuroprotective properties, potentially useful in treating neurodegenerative diseases .
Synthesis Methodologies
The synthesis of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole ring through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Step 2 : Introduction of the chlorophenylsulfanyl group via nucleophilic substitution reactions.
- Step 3 : Coupling with the phenoxy moiety to achieve the final product.
Each step requires careful optimization to ensure high yields and purity of the final compound .
Case Studies
Several studies have documented the applications and effects of similar compounds:
Mechanism of Action
The mechanism of action of 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role as a pharmaceutical agent or a biochemical probe. Generally, the compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Antimicrobial Activity : Diazenyl-substituted analogs (e.g., compound 22) exhibit superior antibacterial activity, likely due to the electron-withdrawing nitro or chloro groups enhancing target binding .
- Fungicidal Potential: Triazole-thioether analogs (e.g., compound from ) show moderate activity, suggesting that the pyrazole-sulfanyl scaffold in the target compound warrants further antifungal testing.
Physicochemical and Computational Comparisons
- Electronic Properties : Density functional theory (DFT) studies on related pyrazole derivatives reveal that electron-withdrawing groups (e.g., -Cl, -SO₂-) lower the HOMO-LUMO gap, increasing reactivity . The 4-chlorophenylsulfanyl group in the target compound likely induces similar effects.
- Solubility and Stability: Sulfanyl groups generally improve solubility in nonpolar solvents compared to sulfonyl derivatives, which are more polar and prone to hydrolysis .
Biological Activity
The compound 1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}-2-(2,4-dimethylphenoxy)ethan-1-one is a member of the pyrazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and comparative studies with related compounds.
Chemical Structure
The chemical structure of the compound can be described by its IUPAC name and molecular formula:
- IUPAC Name: this compound
- Molecular Formula: C18H20ClN3O2S
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a range of biological activities including anti-inflammatory, antitumor, antiviral, and antifungal properties. The specific compound under consideration has shown promise in various studies:
1. Antitumor Activity
Several studies have highlighted the antitumor potential of pyrazole derivatives. In a screening conducted by the National Cancer Institute (NCI), compounds similar to this one demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| Compound A | 0.08 | 15.8 | 64.6 |
| Compound B | 0.20 | 11.7 | 87.1 |
These results suggest that modifications in the pyrazole structure can enhance its antitumor efficacy .
2. Antiviral Activity
Research has also indicated that certain pyrazole derivatives can inhibit the replication of viruses such as Hepatitis C Virus (HCV). The compound was evaluated for its ability to inhibit both strands of HCV RNA at concentrations ranging from 10 to 100 µg/mL . This antiviral activity is significant for developing treatments against viral infections.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific molecular targets such as enzymes or receptors. The presence of the chlorophenyl and sulfanyl groups enhances its binding affinity to these targets, potentially leading to inhibition or activation of critical biological pathways .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other related pyrazole derivatives:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Compound A | Contains a methoxy group | Enhanced anti-inflammatory effects |
| Compound B | Substituted piperazine ring | Increased antitumor activity |
These comparisons highlight how slight modifications in structure can lead to significant differences in biological activity .
Case Studies and Research Findings
Recent studies have focused on synthesizing new derivatives based on the core structure of this compound. For example, a study synthesized several analogs and tested their activities against various cancer cell lines and viral strains . The results indicated that certain modifications could lead to enhanced efficacy and reduced toxicity.
Q & A
Q. What protocols mitigate risks from toxic intermediates or byproducts?
- Methodological Answer : Identify hazardous intermediates (e.g., 4-chlorophenacyl bromide) via SDS reviews. Implement engineering controls (fume hoods) and PPE (nitrile gloves, goggles). For waste, neutralize brominated byproducts with NaHCO3 before disposal. Monitor air quality via GC-MS for volatile toxicants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
